molecular formula C8H4ClNO2S B1365803 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 596793-57-6

7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B1365803
CAS No.: 596793-57-6
M. Wt: 213.64 g/mol
InChI Key: OACQHLMJJRQAPO-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClNO2S. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position.

Mechanism of Action

Target of Action

It is known to be a pharmaceutical intermediate compound , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Biochemical Pathways

It is used in the synthesis of compounds with anticancer activity , suggesting that it may be involved in pathways related to cell proliferation and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno ring, followed by chlorination to introduce the chlorine atom at the 7th position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-10-5-3-6(8(11)12)13-7(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACQHLMJJRQAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460906
Record name 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596793-57-6
Record name 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid
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